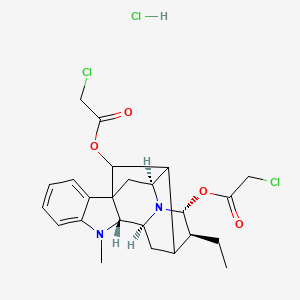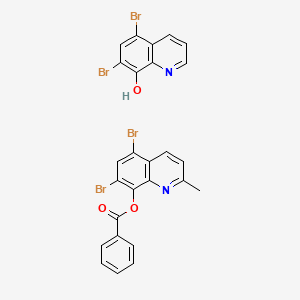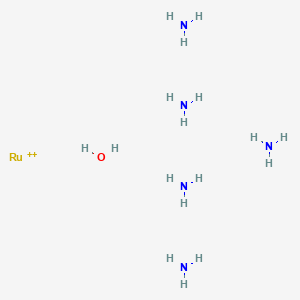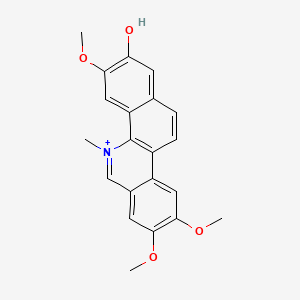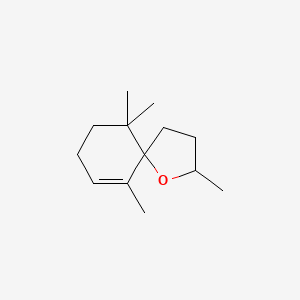
3,4-二巯基甲苯
描述
Toluene-3,4-dithiol, also known as Toluene-3,4-dithiol, is a useful research compound. Its molecular formula is C7H8S2 and its molecular weight is 156.3 g/mol. The purity is usually 95%.
The exact mass of the compound Toluene-3,4-dithiol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5391. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Toluene-3,4-dithiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Toluene-3,4-dithiol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
3,4-二巯基甲苯应用的全面分析
3,4-二巯基甲苯 (TDT) 是一种用途广泛的化学化合物,在科学研究中具有多种应用。以下是 TDT 六种独特应用的详细分析,每种应用都在单独的部分中介绍。
二硫醇配体的合成: TDT 用于生成二硫醇配体,这些配体在双核金(I) 二硫醇配合物的研究中至关重要 。由于其独特的电子和结构性质,这些配合物在催化和材料科学领域具有巨大的潜力。
在硅-金表面上的选择性吸附: 研究表明,TDT 可以选择性地吸附在 Si(553)-Au 表面 。该特性被利用来控制有序有机金属杂化一维纳米结构的生长,这对于开发纳米电子器件非常重要。
用于锝检测的比色试剂: TDT 可用作比色试剂,利用分光光度法测定锝 。该应用在核医学和环境监测中尤为重要,在这些领域准确检测锝至关重要。
金属配合物的形成: TDT 与矿物酸中的钼(VI) 结合形成深绿色配合物 。该反应用于纯化 TDT,也可以应用于比色分析法的开发。
表面化学和反应性修饰: TDT 在某些表面上的吸附会导致表面层内的电荷重新分布 。这会改变表面金属特性、电子结构和化学反应性,这对各种科学应用中的表面修饰有利。
氮气保护下的真空蒸馏: TDT 通过氮气保护下的真空蒸馏进行纯化 。这种方法对于获得高纯度 TDT 至关重要,这对于光谱学和材料合成等敏感应用来说是必不可少的。
作用机制
Toluene-3,4-dithiol is an organosulfur compound with the formula CH3C6H3(SH)2 . It is encountered as a colorless wax or oil and is classified as an aromatic dithiol .
Target of Action
Toluene-3,4-dithiol primarily targets thiol-containing molecules . It has been investigated as a probe of thiol-disulfide reactions . It forms brightly colored derivatives with many metal ions .
Mode of Action
Toluene-3,4-dithiol interacts with its targets by forming brightly colored derivatives with many metal ions . It has been used as a reagent in qualitative inorganic analysis as an alternative to hydrogen sulfide .
Biochemical Pathways
Toluene-3,4-dithiol affects the thiol-disulfide reactions in biochemical pathways . It has been used as a probe to investigate these reactions .
Pharmacokinetics
It is known that the compound is encountered as a colorless wax or oil , suggesting that it may have lipid solubility, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of Toluene-3,4-dithiol’s action is the formation of brightly colored derivatives with many metal ions . This property has made it popular as a reagent in qualitative inorganic analysis .
Action Environment
The action of Toluene-3,4-dithiol can be influenced by environmental factors. For instance, the compound’s ability to form derivatives with metal ions can be affected by the presence and concentration of these ions in the environment . Furthermore, as a colorless wax or oil, the compound’s state may be influenced by temperature .
安全和危害
Toluene-3,4-dithiol is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .
Relevant Papers
Several papers have been published on Toluene-3,4-dithiol. For instance, a paper titled “Selective adsorption of toluene-3,4-dithiol on Si (553)-Au surfaces” discusses the site-specific adsorption of Toluene-3,4-dithiol molecules onto the clean Si (553)-Au surface . Another paper titled “1,2-Benzenedithiol and Toluene-3,4-dithiol Arsenic(III) Complexes” discusses the synthesis, structure, spectroscopic characterization, and toxicological studies of arsenic(III) complexes with Toluene-3,4-dithiol .
生化分析
Biochemical Properties
Toluene-3,4-dithiol plays a significant role in biochemical reactions, particularly in the formation of dithiolate ligands. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to generate dithiolate ligands in studies of dinuclear gold (I) dithiolate complexes . The compound’s ability to form stable complexes with metal ions makes it valuable in biochemical assays and studies involving metal ion detection and quantification .
Cellular Effects
Toluene-3,4-dithiol has been shown to influence various cellular processes. It is used in the analysis of blood and urinary carbon disulfide metabolites, which are important for assessing exposure to carbon disulfide, a neurotoxic compound . The compound’s interaction with cellular proteins and its ability to form protein-bound mixed disulfides play a crucial role in its cellular effects . Additionally, toluene-3,4-dithiol has been used to study the cytotoxicity of metal complexes in human acute promyelocytic leukemia cells, demonstrating its potential impact on cell viability and function .
Molecular Mechanism
At the molecular level, toluene-3,4-dithiol exerts its effects through binding interactions with biomolecules. It forms complexes with metal ions, which can influence the activity of enzymes and other proteins. For example, the compound’s interaction with silicon and gold surfaces has been studied using density functional theory, revealing site-specific adsorption and charge redistribution within the surface layer . These interactions can lead to changes in the electronic structure and chemical reactivity of the biomolecules involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of toluene-3,4-dithiol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that protein-associated dithiol reactive moieties persist and accumulate with repeated exposure, regardless of the route of exposure . This suggests that toluene-3,4-dithiol can have long-term effects on cellular function, particularly in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of toluene-3,4-dithiol vary with different dosages in animal models. For instance, studies have demonstrated a linear dose response in rats administered carbon disulfide by inhalation, intraperitoneal injection, or gavage . The compound’s ability to produce intracellular globin modifications and its impact on urinary excretion of metabolites highlight its dose-dependent effects. High doses of toluene-3,4-dithiol can lead to toxic or adverse effects, emphasizing the importance of dosage control in experimental settings .
Metabolic Pathways
Toluene-3,4-dithiol is involved in various metabolic pathways, particularly those related to the metabolism of dithiocarbamates. The compound is used to assess the bioavailability of carbon disulfide from administered dithiocarbamates by measuring urinary metabolites . The interaction of toluene-3,4-dithiol with enzymes and cofactors involved in these pathways can influence metabolic flux and metabolite levels, providing insights into the compound’s role in biochemical processes.
Transport and Distribution
Within cells and tissues, toluene-3,4-dithiol is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in various solvents, such as benzene and chloroform, facilitates its distribution in different cellular compartments . Additionally, its ability to form complexes with metal ions can affect its localization and accumulation within cells, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of toluene-3,4-dithiol is influenced by its interactions with specific biomolecules and cellular compartments. Studies have shown that the compound can be selectively adsorbed onto silicon and gold surfaces, leading to controlled charge redistribution and changes in surface metallicity . These interactions can direct toluene-3,4-dithiol to specific subcellular compartments, affecting its activity and function within the cell.
属性
IUPAC Name |
4-methylbenzene-1,2-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAAGQAEVGMHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060093 | |
| Record name | 1,2-Benzenedithiol, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; mp = 31 deg C; [Merck Index] White solid; [MSDSonline] | |
| Record name | Toluene-3,4-dithiol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9092 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
496-74-2 | |
| Record name | Toluene-3,4-dithiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toluene-3,4-dithiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TOLUENE-3,4-DITHIOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedithiol, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedithiol, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Toluene-3,4-dithiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLUENE-3,4-DITHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U89B11P7SC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


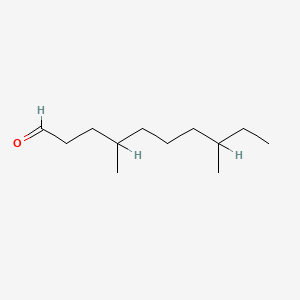
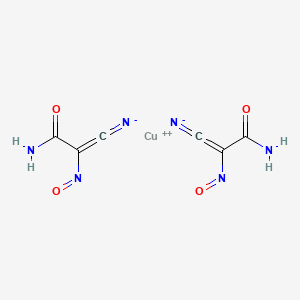



![7-[(1R,2R,3R)-3-hydroxy-2-[(3S,4S)-3-hydroxy-8-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1216385.png)
